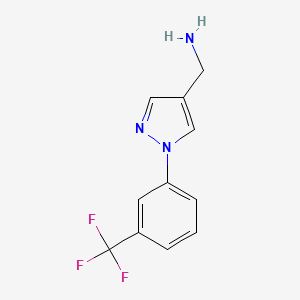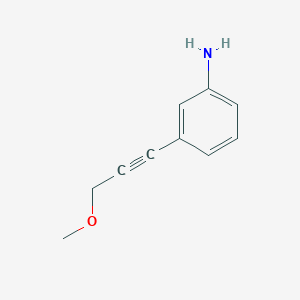![molecular formula C16H22O4 B14177979 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane CAS No. 918867-38-6](/img/structure/B14177979.png)
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane is an organic compound with a complex structure that includes two dioxane rings and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s derivatives may have therapeutic potential, and ongoing research aims to explore their efficacy and safety.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane include:
2,2-Dimethyl-1,3-dioxane-4,6-dione: Known for its use in organic synthesis due to its acidity and steric rigidity.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
What sets this compound apart is its dual dioxane rings and phenyl group, which confer unique reactivity and stability. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Propriétés
Numéro CAS |
918867-38-6 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-[2-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phenyl]-1,3-dioxane |
InChI |
InChI=1S/C16H22O4/c1-16(2)19-11-13(20-16)10-12-6-3-4-7-14(12)15-17-8-5-9-18-15/h3-4,6-7,13,15H,5,8-11H2,1-2H3/t13-/m0/s1 |
Clé InChI |
MXWSZNROZIBOFI-ZDUSSCGKSA-N |
SMILES isomérique |
CC1(OC[C@@H](O1)CC2=CC=CC=C2C3OCCCO3)C |
SMILES canonique |
CC1(OCC(O1)CC2=CC=CC=C2C3OCCCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)
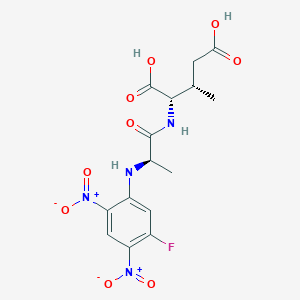
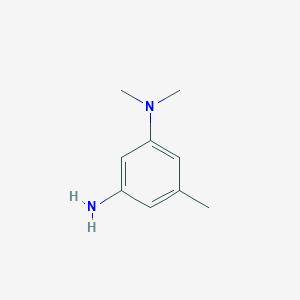
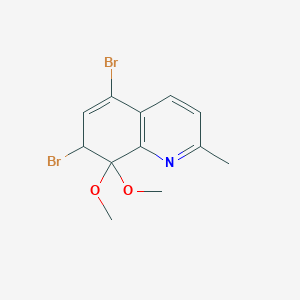
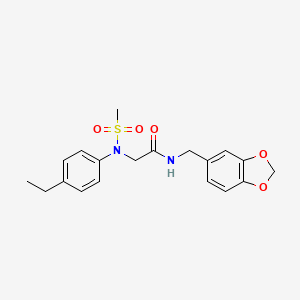
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
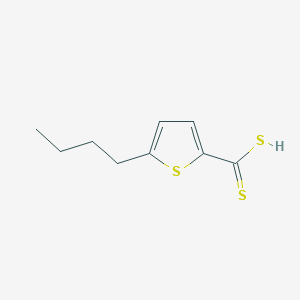
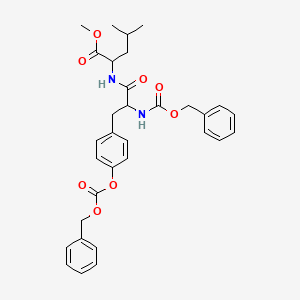
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)
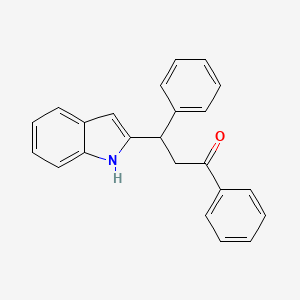
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
